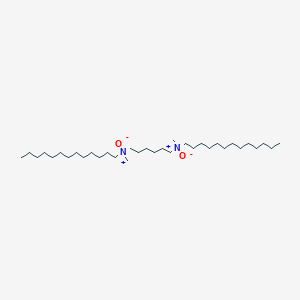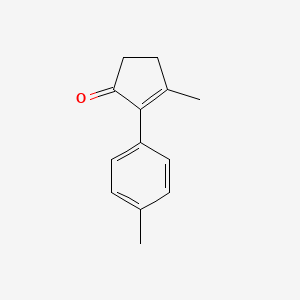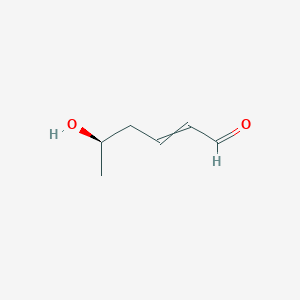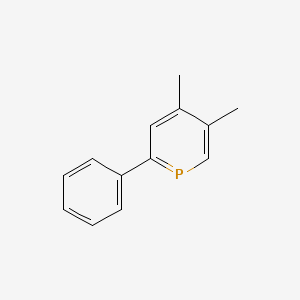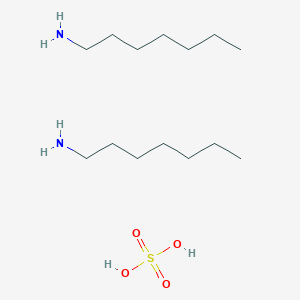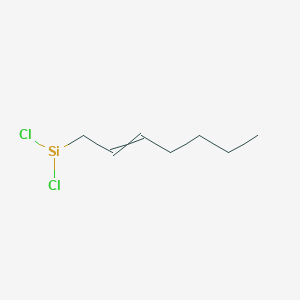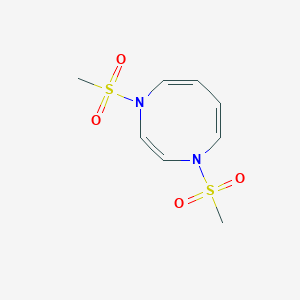
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine is a heterocyclic compound characterized by the presence of two methanesulfonyl groups attached to a dihydrodiazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine typically involves the condensation of glyoxal with methanesulfonyl amide (mesylamide) in an alkaline medium . The reaction proceeds through the formation of intermediate compounds, which are subsequently treated with sulfuric and nitric acids to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted diazocine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to various biological effects. For example, its derivatives may act as calcium channel blockers, affecting the contraction of smooth muscle cells and leading to vasodilation .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: Known for its use as a calcium channel blocker in the treatment of hypertension.
1,4-Dithiane-2,5-diol: Used in the synthesis of thiophenes.
1,4-Dimethylbenzene:
Uniqueness
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine is unique due to its dual methanesulfonyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
72160-96-4 |
|---|---|
Molecular Formula |
C8H12N2O4S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1,4-bis(methylsulfonyl)-1,4-diazocine |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)9-5-3-4-6-10(8-7-9)16(2,13)14/h3-8H,1-2H3 |
InChI Key |
ZCSRGAGZRIFZRL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C=CC=CN(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


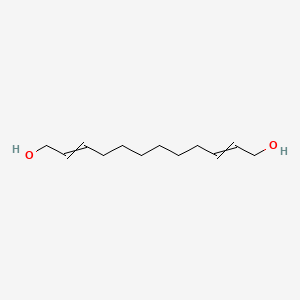

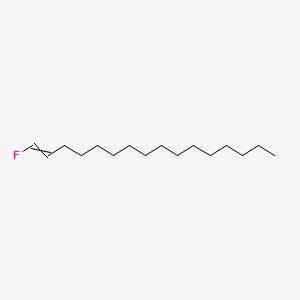
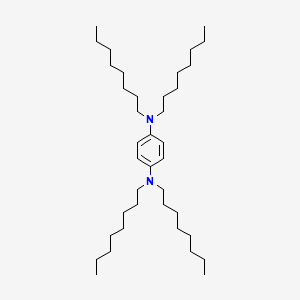
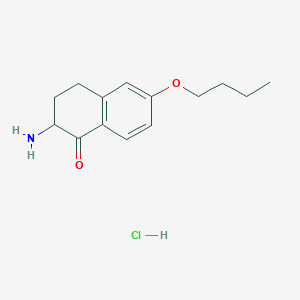
![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)

